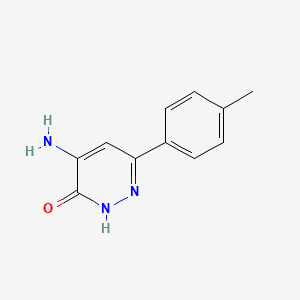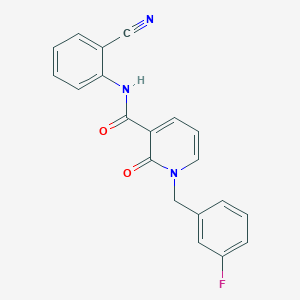![molecular formula C9H9F2NO2 B2764238 (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime CAS No. 149774-14-1](/img/structure/B2764238.png)
(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime is a chemical compound with the molecular formula C9H9F2NO2 It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a hydroxyiminoethane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological targets, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-[4-(Difluoromethoxy)phenyl]propan-1-one: Similar structure but lacks the hydroxyimino group.
1-[4-(Trifluoromethoxy)phenyl]ethanamine: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
1-[4-(Methoxy)phenyl]ethanone: Contains a methoxy group instead of a difluoromethoxy group.
Uniqueness
(1E)-1-[4-(difluoromethoxy)phenyl]ethanone oxime is unique due to the presence of both the difluoromethoxy and hydroxyimino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
(NE)-N-[1-[4-(difluoromethoxy)phenyl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-6(12-13)7-2-4-8(5-3-7)14-9(10)11/h2-5,9,13H,1H3/b12-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZNUSKQIZAJQA-WUXMJOGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Phenyl-2-[1-(2-phenylacetyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2764159.png)
![N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2764162.png)

![2-Methoxy-4-[(methylamino)methyl]phenol](/img/structure/B2764168.png)

![3-(4-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2764170.png)
![4-Bromo-2-[(cyclopentylamino)methyl]phenol](/img/structure/B2764171.png)


![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(methylsulfonyl)amino]propanoate](/img/structure/B2764174.png)
![2-[4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2764175.png)
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2764176.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2764178.png)
